molecular formula C8H8N2O B1288665 5-Amino-3-methylbenzo[d]isoxazole CAS No. 851768-35-9

5-Amino-3-methylbenzo[d]isoxazole

Cat. No.: B1288665
CAS No.: 851768-35-9
M. Wt: 148.16 g/mol
InChI Key: WDDYNCREWBOZLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methylbenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . Another method involves the catalytic intramolecular cyclization of 2-alkynone O-methyl oximes in the presence of gold catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methylbenzo[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and various catalysts such as gold and silver salts . Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds .

Scientific Research Applications

Anticancer Activity

Research has indicated that 5-amino-3-methylbenzo[d]isoxazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds derived from isoxazole can inhibit tubulin polymerization, thus blocking cancer cell proliferation. This mechanism involves binding to the colchicine site on tubulin, preventing microtubule assembly necessary for mitosis, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study:
A study evaluated the anticancer potential of various benzothiazole-based compounds, including those similar to this compound. The findings highlighted its effectiveness against ovarian cancer cell lines, demonstrating a notable increase in COX-1 selectivity and inhibitory activity compared to lead compounds .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Several derivatives have shown potent activity against various bacterial strains, including E. coli and S. aureus. The mechanism of action is believed to involve the inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis .

Table 1: Antibacterial Activity Data

CompoundConcentration (mM)Zone of Inhibition (mm)Bacteria Tested
This compound810E. coli
This compound89S. aureus
This compound88B. subtilis
This compound87S. epidermidis

Neuropharmacological Applications

The compound has been explored for its potential effects on neurotransmitter systems and molecular signaling pathways. Its derivatives are being investigated for their immunotropic effects, particularly in modulating lymphocyte proliferation and cytokine production in various models . This suggests a possible role in treating neurodegenerative diseases complicated by depression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the isoxazole ring or substituents can significantly influence its biological activity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methoxy substitutionIncreases antibacterial potency
Variation in pyridine substitutionAlters selectivity towards different bacterial strains
Isoxazole ring modificationsPotentially enhances anticancer activity

Synthesis and Development

This compound serves as a precursor or intermediate in the synthesis of bioactive molecules, making it valuable in drug development and molecular pharmacology applications . Its derivatives are synthesized to enhance specific biological activities, paving the way for novel therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Amino-3-methylbenzo[d]isoxazole involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action are often related to its ability to modulate biological processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-methylisoxazole
  • 5-Amino-3-methylbenzoxazole
  • 5-Amino-3-methylthiazole

Uniqueness

5-Amino-3-methylbenzo[d]isoxazole is unique due to its specific ring structure and the presence of both amino and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-Amino-3-methylbenzo[d]isoxazole is a heterocyclic compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10_{10}H10_{10}N2_2O and a molecular weight of 174.20 g/mol. Its structure consists of a five-membered isoxazole ring fused to a benzene ring, featuring an amino group and a methyl group, which contribute to its reactivity and biological interactions.

Mode of Action

The specific interactions of this compound with biological targets remain to be fully elucidated. However, it is known that isoxazole derivatives can influence various biochemical pathways through enzyme inhibition, modulation of protein activity, and interaction with cellular signaling pathways.

Biochemical Pathways

Research indicates that this compound can modulate oxidative stress responses by interacting with enzymes that regulate reactive oxygen species (ROS) levels. It may also activate or inhibit key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and apoptosis.

Biological Activities

This compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound has been shown to modulate oxidative stress within cells, potentially protecting against cellular damage.
  • Cytotoxic Effects : Studies have demonstrated its cytotoxicity against various cancer cell lines. For example, it influenced the expression of genes related to apoptosis and cell cycle regulation in human promyelocytic leukemia cells .
  • Immunomodulatory Effects : Preliminary studies suggest that derivatives of this compound may enhance lymphocyte proliferation and cytokine production in immune cells .

Research Findings and Case Studies

StudyFindings
This compound inhibits certain enzymes involved in oxidative stress responses, modulating ROS levels.
The compound enhances spontaneous and mitogen-induced lymphocyte proliferation in mouse models.
Demonstrated cytotoxic effects on HL-60 leukemia cells, affecting Bcl-2 and p21 gene expression.

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and can penetrate the blood-brain barrier, suggesting potential for central nervous system applications. Its stability is influenced by environmental factors; it is recommended to be stored in dark conditions at controlled temperatures.

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis and affect cell cycle regulation positions it as a candidate for anticancer drug development.
  • Neurological Disorders : Due to its capacity to cross the blood-brain barrier, it may be explored for treatments related to neurodegenerative diseases.
  • Immune Modulation : Its immunomodulatory effects suggest potential use in therapies aimed at enhancing immune responses.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Amino-3-methylbenzo[d]isoxazole, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation of aldehydes with primary nitro compounds under reflux conditions. Key parameters include solvent choice (e.g., absolute ethanol), acid catalysis (e.g., glacial acetic acid), and reaction time (4–6 hours). Purification via recrystallization or column chromatography is critical to achieve >90% purity . Metal-free approaches using solid supports or microwave-assisted methods offer greener alternatives .

Q. How can spectroscopic and chromatographic techniques be systematically applied to characterize this compound?

  • Methodological Answer : Use a combination of 1H^1 \text{H}-NMR (to confirm aromatic protons and amino groups), 13C^{13} \text{C}-NMR (to verify the isoxazole ring), and IR spectroscopy (to identify N-H and C=N stretches). High-resolution mass spectrometry (HRMS) confirms molecular weight. Cross-reference spectral data with NIST Chemistry WebBook entries for validation . HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

Q. What biological screening models are appropriate for initial evaluation of this compound's pharmacological potential?

  • Methodological Answer : Begin with in vitro assays:

  • Enzyme inhibition : Tyrosinase or kinase (e.g., MAPK) inhibition assays at 10–100 µM concentrations .
  • Receptor binding : Radioligand displacement studies for glutamate receptors (e.g., AMPA subtype) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How do structural modifications at specific positions of the isoxazole core alter target selectivity in kinase signaling pathways?

  • Methodological Answer : Introduce substituents at the 3-methyl or 5-amino positions and compare binding affinities using molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR). For example, bulky groups at the 5-position may reduce AMPA receptor affinity but enhance MAPK inhibition .

Q. What experimental strategies resolve contradictions between in vitro bioactivity data and in vivo efficacy studies for this compound?

  • Methodological Answer : Address discrepancies by:

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS/MS in rodent models.
  • Metabolite identification : Use hepatic microsomes to identify active/inactive metabolites .
  • Dose optimization : Conduct dose-response studies to align in vitro IC50_{50} with effective plasma concentrations .

Q. What mechanistic insights into photodegradation pathways can be gained through laser flash photolysis studies?

  • Methodological Answer : Exclude the compound to UV-Vis light (250–400 nm) and analyze transient intermediates via time-resolved spectroscopy. Quantum chemical calculations (DFT) predict degradation products, such as ring-opened aldehydes or nitriles, which can be validated using GC-MS .

Q. How do solvent polarity and temperature gradients influence cyclization efficiency in one-pot syntheses?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance cyclization rates at 80–100°C, while lower temperatures (25–50°C) favor intermediate formation. Monitor reaction progress using in situ IR to optimize time-temperature profiles .

Q. What orthogonal analytical approaches validate compound identity when standard spectral libraries are unavailable?

  • Methodological Answer : Perform X-ray crystallography for unambiguous structural confirmation. Compare retention times in two distinct HPLC systems (e.g., reverse-phase vs. HILIC) and correlate with synthesized derivatives of known configuration .

Q. How can computational chemistry predict regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : Use Fukui indices (DFT calculations) to identify electron-rich sites on the isoxazole ring. For example, the 4-position may show higher electrophilic susceptibility, guiding halogenation or nitration strategies .

Q. What containment protocols mitigate risks during large-scale reactions involving unstable intermediates?

  • Methodological Answer : Conduct reactions in explosion-proof reactors with temperature-controlled jackets. Use Schlenk lines for air-sensitive intermediates and implement real-time gas monitoring (e.g., FTIR) for NOx_x detection. Always follow OSHA guidelines for PPE and emergency venting .

Properties

IUPAC Name

3-methyl-1,2-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDYNCREWBOZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612647
Record name 3-Methyl-1,2-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851768-35-9
Record name 3-Methyl-1,2-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-methyl-5-nitrobenzo[d]isoxazole (Step 33.2) (1.8 g, 10.10 mmol) in AcOH (40 mL) was added a solution of tin(II) chloride dihydrate (6.84 g, 30.3 mmol) in HCl (15 mL, 494 mmol). The reaction mixture was stirred for 1 hr at 100° C., quenched with a saturated aq. NaHCO3 solution, diluted with water, and extracted with CH2Cl2. The combined organic layers were washed once with a saturated aq. NH4Cl solution, dried over Na2SO4 and evaporated. The crude material was purified by silica gel column chromatography (hexane/EtOAc 20-50) to afford the title product (458 mg, 3.09 mmol, 31% yield) as a pink solid. tR: 0.50 min (LC-MS 2); ESI-MS: 149 [M+H]+ (LC-MS 2); Rf=0.45 (hexane/EtOAc 1:1).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
31%

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